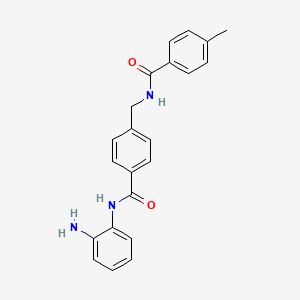![molecular formula C13H9BrClN5O2 B12370358 1-[(6-Bromanyl-1,3-Benzodioxol-5-Yl)methyl]-4-Chloranyl-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B12370358.png)
1-[(6-Bromanyl-1,3-Benzodioxol-5-Yl)methyl]-4-Chloranyl-Pyrazolo[3,4-D]pyrimidin-6-Amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
DN401 undergoes several types of chemical reactions, including:
Inhibition Reactions: DN401 inhibits TRAP1 with an IC50 of 79 nM and Hsp90 with an IC50 of 698 nM
Cytotoxic Reactions: DN401 exhibits cancer-specific cytotoxicity at concentrations ranging from 5 to 20 μM over 24 hours.
Protein Expression Inhibition: At a concentration of 20 μM for 6 hours, DN401 inhibits the expression of checkpoint kinase 1 (Chk1) and protein kinase B (Akt) in HeLa cells.
Scientific Research Applications
DN401 has a wide range of scientific research applications, including:
Cancer Research: DN401 is used to study its anticancer properties, particularly its ability to inactivate mitochondrial TRAP1 and induce apoptosis in cancer cells
Cell Cycle and DNA Damage Studies: DN401 is utilized in research focused on cell cycle regulation and DNA damage response due to its inhibitory effects on Chk1 and Akt.
Metabolic Enzyme and Protease Research: DN401’s role in inhibiting TRAP1 and Hsp90 makes it a valuable tool in studying metabolic enzymes and proteases.
Mechanism of Action
DN401 exerts its effects by binding to TRAP1 and Hsp90, leading to the inactivation of mitochondrial TRAP1. This inactivation disrupts the mitochondrial membrane potential, increases mitochondrial fragmentation, and induces apoptosis in cancer cells . DN401 also inhibits the expression of Chk1 and Akt, further contributing to its anticancer activity .
Comparison with Similar Compounds
DN401 is unique in its dual inhibition of TRAP1 and Hsp90, with a stronger affinity for TRAP1. Similar compounds include:
TRAP1-IN-2: A selective degrader of TRAP1 client proteins that does not affect Hsp90-cytosolic clients.
JG-231: An analog of JG-98 with anticancer activity, inhibiting the interaction of Hsp70-BAG3.
HS-27: A fluorescently-tethered inhibitor of Hsp90 used in see-and-treat paradigms.
DN401’s specificity for TRAP1 and its potent anticancer activity make it a valuable compound in cancer research and therapeutic development.
Properties
Molecular Formula |
C13H9BrClN5O2 |
|---|---|
Molecular Weight |
382.60 g/mol |
IUPAC Name |
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-chloropyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C13H9BrClN5O2/c14-8-2-10-9(21-5-22-10)1-6(8)4-20-12-7(3-17-20)11(15)18-13(16)19-12/h1-3H,4-5H2,(H2,16,18,19) |
InChI Key |
BIABSXPPEYWVER-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3C4=C(C=N3)C(=NC(=N4)N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12370279.png)
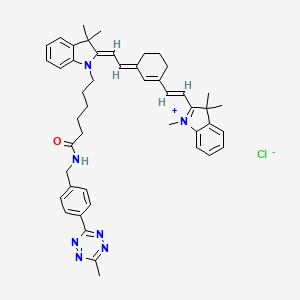
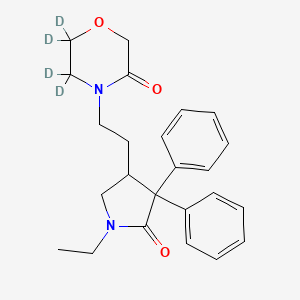

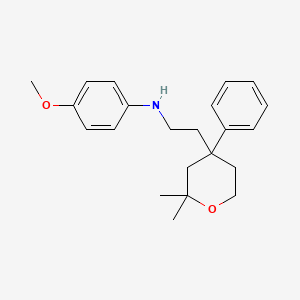
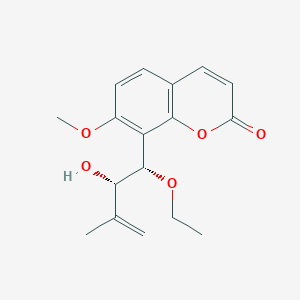
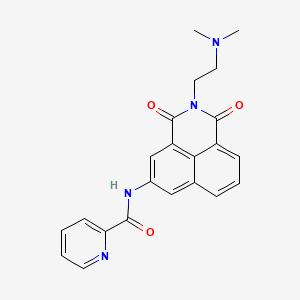
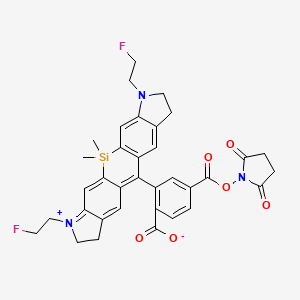
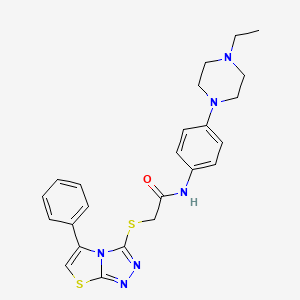
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)


